molecular formula C11H22NO5PS2 B010104 N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine CAS No. 19683-83-1

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine

Cat. No. B010104
CAS RN: 19683-83-1
M. Wt: 343.4 g/mol
InChI Key: BAKCYWKIVVXZNA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine, also known as DPT-A-Val, is a peptide-based compound that has gained significant attention in the field of medicinal chemistry. It is a phosphonate-containing derivative of L-valine that has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the inhibition of the enzyme glutathione S-transferase (GST). GST is responsible for detoxifying harmful compounds in the body, including carcinogens. By inhibiting GST, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine increases the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.

Biochemical And Physiological Effects

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high selectivity towards cancer cells, sparing normal cells. In addition to its anticancer properties, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in lab experiments is its high selectivity towards cancer cells. This allows for more accurate testing of anticancer drugs without harming normal cells. However, one limitation is the need for further testing to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine.

Future Directions

For N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine research include investigating its potential use in combination with other anticancer drugs and exploring its mechanism of action in more detail. Additionally, further testing is needed to determine the optimal dosage and treatment regimen for N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine in humans. Overall, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine shows great promise as a potential anticancer drug and warrants further investigation.

Synthesis Methods

The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine involves the reaction of diethyl phosphorochloridothioate with L-valine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine. The purity of the compound can be increased through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anticancer drugs.

properties

CAS RN

19683-83-1

Product Name

N-(((Diethoxyphosphinothioyl)thio)acetyl)-L-valine

Molecular Formula

C11H22NO5PS2

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22NO5PS2/c1-5-16-18(19,17-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

BAKCYWKIVVXZNA-JTQLQIEISA-N

Isomeric SMILES

CCOP(=S)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O

SMILES

CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CCOP(=S)(OCC)SCC(=O)NC(C(C)C)C(=O)O

synonyms

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine

Origin of Product

United States

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